Product packaging for 5-Bromo-3-methyl-2-phenyl-1H-indole(Cat. No.:CAS No. 848749-72-4)

5-Bromo-3-methyl-2-phenyl-1H-indole

Cat. No.: B3287917
CAS No.: 848749-72-4
M. Wt: 286.17 g/mol
InChI Key: QAVDMKJSARWTRX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H12BrN and its molecular weight is 286.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrN B3287917 5-Bromo-3-methyl-2-phenyl-1H-indole CAS No. 848749-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDMKJSARWTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Methyl 2 Phenyl 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to 5-Bromo-3-methyl-2-phenyl-1H-indole

Fischer Indole Synthesis and its Regioselectivity Considerations for the 2-Phenyl and 3-Methyl Moieties

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comwikipedia.org

For the synthesis of this compound, the logical starting materials would be (4-bromophenyl)hydrazine (B1265515) and 1-phenylpropan-2-one (benzyl methyl ketone). The reaction proceeds through the formation of the corresponding phenylhydrazone, which, upon treatment with an acid catalyst (such as HCl, H₂SO₄, or Lewis acids like ZnCl₂), undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. byjus.comwikipedia.org

A critical aspect of this synthesis is regioselectivity . When an unsymmetrical ketone like 1-phenylpropan-2-one is used, two different enamine intermediates can form, potentially leading to two isomeric indole products. The direction of cyclization is influenced by factors such as the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine. byjus.comresearchwithnj.com In the case of 1-phenylpropan-2-one, the formation of the enamine can occur towards the phenyl-substituted carbon or the methyl-substituted carbon. The subsequent researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization must favor the formation of the 2-phenyl-3-methyl substituted indole over the 2-methyl-3-phenyl isomer. Generally, the reaction favors the formation of the more stable alkene in the enamine intermediate, which often leads to the larger group (phenyl) at the C2 position and the smaller group (methyl) at the C3 position. The harshness of the acidic reagent can also influence this outcome; for instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide significant regiocontrol in certain Fischer indole syntheses. researchwithnj.com

Madelung Synthesis and Related Cyclization Pathways

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.orgbhu.ac.in To apply this to this compound, a potential precursor would be N-(2-benzyl-4-bromophenyl)acetamide. The strong base (e.g., sodium or potassium alkoxide) would deprotonate both the amide nitrogen and the benzylic carbon ortho to the amide group, initiating a cyclization to form the indole ring. wikipedia.org

The classical Madelung synthesis is often limited by its requirement for harsh reaction conditions (temperatures of 200–400 °C), which can be incompatible with sensitive functional groups. wikipedia.orgbhu.ac.in However, modern variations have been developed that proceed under milder conditions. For instance, the use of organolithium reagents as bases can facilitate the cyclization at lower temperatures. bhu.ac.in A modified Madelung synthesis, known as the Smith indole synthesis, utilizes organolithium reagents to react with N-trimethylsilyl anilines and esters to form substituted indoles. wikipedia.org Recent advancements have also demonstrated a one-pot, tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system, which allows for the efficient synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidines. organic-chemistry.org Furthermore, modified Madelung-type syntheses have been developed for preparing 1,2-disubstituted-3-cyano and 3-tosyl indoles, showcasing the adaptability of this classical reaction. nih.gov

Transition-Metal Catalyzed Cross-Coupling Strategies for this compound Construction

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, providing alternative and often more flexible routes to highly substituted indoles.

Suzuki-Miyaura Coupling for Phenyl Substitution at C2 of Brominated Indoles

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. youtube.com This method is exceptionally useful for introducing the C2-phenyl group onto a pre-existing indole core.

A plausible synthetic route would involve the synthesis of a 5-bromo-2-halo-3-methyl-1H-indole intermediate. This intermediate could then be subjected to a Suzuki coupling with phenylboronic acid. The palladium catalyst, in the presence of a suitable ligand (e.g., phosphine-based ligands like PCy₃ or XPhos) and a base, facilitates the cross-coupling to form the desired this compound. researchgate.net This strategy offers high functional group tolerance and generally proceeds under mild conditions. youtube.com The Suzuki reaction has been successfully applied to the synthesis of 2-arylindoles from 3-bromoindoles and hindered boronic acids, demonstrating its utility in constructing sterically demanding biaryl linkages on the indole scaffold. researchgate.net

Heck Reaction and Other Palladium-Mediated Cyclizations for Substituted Indoles

The Heck reaction, another cornerstone of palladium catalysis, typically involves the coupling of an unsaturated halide with an alkene. It can be employed for indole synthesis through intramolecular cyclization pathways. For instance, a suitably substituted o-haloaniline bearing an N-allyl group can undergo an intramolecular Heck reaction to form the indole ring. researchgate.netlookchem.com A one-pot cascade reaction involving N-allylation followed by an intramolecular Heck cyclization of 2-bromo or 2-chloroanilines can provide access to substituted indoles. lookchem.com

Palladium-catalyzed domino reactions, which combine multiple transformations in a single pot, are also powerful strategies. A domino Heck reaction followed by dealkylation has been described for the preparation of 2-substituted indoles. researchgate.net Another approach involves a palladium/norbornene-catalyzed cascade that combines ortho-amination and an ipso-Heck cyclization to generate C3,C4-disubstituted indoles. nih.gov While not directly forming the target molecule, these methods highlight the power of palladium-catalyzed cyclizations in building complex indole structures.

C-H Activation and Functionalization Approaches for Selective Substitution

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles. researchgate.net This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting a C-H bond into a C-C bond.

For the synthesis of this compound, a potential strategy would involve starting with 5-bromo-3-methyl-1H-indole and performing a direct C-H arylation at the C2 position. The indole C2-H bond is generally the most acidic and reactive site for direct functionalization. acs.orgias.ac.in Palladium catalysts are commonly used for this transformation, often in combination with an oxidant. ias.ac.inresearchgate.net For example, Pd(TFA)₂ has been used to catalyze the C2-arylation of indoles with arylboronic acids, using air as the oxidant. ias.ac.in Ruthenium catalysts have also been shown to be effective for the C2-arylation of indoles. researchgate.net The regioselectivity (C2 vs. C3 or other positions) can be controlled by the choice of catalyst, ligands, and directing groups. acs.orgnih.gov While direct arylation of the C2 position is common, achieving high selectivity in the presence of other reactive sites requires careful optimization of reaction conditions. acs.org

Directed Halogenation and Alkylation Strategies for Indole Scaffolds

The functionalization of the indole core at specific positions is crucial for building the target molecule. This involves precise control over bromination at the C5 position, methylation at C3, and the introduction of a phenyl group at C2.

Selective Bromination at C5 Position of Indole Derivatives

The indole ring is highly reactive, making selective chemical modifications challenging. However, recent advancements have enabled the direct and selective bromination of the C5 position on the indole nucleus. A novel one-step process has been developed for the C5-selective bromination of indole alkaloids, which is notable for its simplicity and speed. chiba-u.jp

This method involves treating the indole substrate with equimolar amounts of pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid (HCl) in methanol (B129727) (MeOH) as the solvent. chiba-u.jpresearchgate.net The reaction proceeds rapidly, often within 10 minutes at 0 °C, to yield the desired C5-brominated product. chiba-u.jp Mechanistic studies suggest that the reaction plausibly proceeds through an indoline (B122111) intermediate, formed by the nucleophilic addition of methanol to a C3-brominated indolenine intermediate. researchgate.netnih.gov Further investigation indicates that a C3, C5-dibrominated indolenine intermediate, generated in-situ, acts as the brominating agent. chiba-u.jpresearchgate.netnih.gov These mild, metal-free conditions provide excellent selectivity for C5 bromination and are suitable for late-stage functionalization of complex molecules. researchgate.netnih.gov

Regioselective Methylation at C3 and its Precursors

The introduction of a methyl group at the C3 position of the indole ring can be achieved through several methods, including biocatalysis and transition-metal-catalyzed alkylation.

Biocatalytic approaches utilize S-adenosyl methionine (SAM)-dependent methyl transferases for stereo- and regioselective methylation at the C3 position of various indole substrates. nih.govnih.gov For instance, the methyl transferase PsmD from Streptomyces griseofuscus has been characterized for its ability to perform enantioselective dearomative C3-methylation on tryptamine (B22526) derivatives, providing products with excellent enantioselectivity (>99%). nih.gov This enzymatic method represents a mild alternative to conventional chemical synthesis. nih.gov

Alternatively, chemical methods for C3-alkylation have been developed. One such method involves a transition metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.org A ruthenium-catalyzed regioselective C3-alkylation of indoles with terminal alkynes in water has also been reported, demonstrating the versatility of metal catalysis in C-H functionalization of the indole scaffold. rsc.org

Introduction of Phenyl Moiety at C2 Position

The most widely used and classic method for synthesizing 2-substituted indoles, including 2-phenylindoles, is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the cyclization of an arylhydrazone under acidic conditions. byjus.com To introduce a phenyl group at the C2 position, acetophenone (B1666503) is typically used as the carbonyl component, which reacts with a substituted or unsubstituted phenylhydrazine (B124118). chemicalbook.comslideshare.net

The process begins with the condensation of phenylhydrazine and acetophenone to form an acetophenone phenylhydrazone intermediate. chemicalbook.comslideshare.net This intermediate is then heated in the presence of an acid catalyst, such as zinc chloride (ZnCl₂), polyphosphoric acid, or sulfuric acid (H₂SO₄). wikipedia.orgchemicalbook.comorgsyn.org The reaction proceeds through a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of the protonated hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product. wikipedia.org

The following table summarizes a typical Fischer indole synthesis for 2-phenylindole (B188600).

Reactant 1Reactant 2Catalyst/ReagentTemperatureYieldReference
PhenylhydrazineAcetophenoneZinc Chloride (anhydrous)170-180 °C72-86% orgsyn.org, chemicalbook.com
4-BromophenylhydrazineAcetophenoneZinc Chloride (anhydrous)180 °CHighN/A

Derivatization from Precursors and Intermediate Synthesis

Synthesis of 5-Bromo-1H-indole Building Blocks

5-Bromo-1H-indole is a crucial precursor for the target molecule. An efficient synthesis involves a multi-step process starting from indole. google.com

Sulfonation: Indole is first reacted with sodium bisulfite to protect the reactive C2 and C3 positions, forming sodium indoline-2-sulfonate. erowid.org

Acylation: The resulting intermediate is then acylated, for example with acetic anhydride (B1165640) or chloroacetyl chloride, to yield an N-acyl derivative like sodium 1-acetyl indoline-2-sulfonate. google.comerowid.org

Bromination: This N-protected intermediate undergoes regioselective bromination at the C5 position. Dropwise addition of bromine at low temperatures (0-5 °C) to an aqueous solution of the acylated intermediate leads to the formation of the 5-bromo derivative. erowid.org

Hydrolysis: The protecting groups are then removed under basic conditions (e.g., NaOH) to yield 5-bromo-1H-indole. erowid.org

An alternative method involves the direct condensation of 5-bromoindole (B119039) with N-methyl-4-piperidone in the presence of potassium hydroxide (B78521) (KOH) and ethanol (B145695) to produce an intermediate for other pharmaceutical agents. acs.org

The table below outlines a synthetic route to 5-bromoindole.

StepReagentsTemperatureOutcomeReference
1. SulfonationIndole, Sodium Bisulfite, H₂O, EthanolRoom TempSodium indoline-2-sulfonate erowid.org
2. AcylationSodium indoline-2-sulfonate, Acetic Anhydride70-90 °CSodium 1-acetyl indoline-2-sulfonate erowid.org
3. BrominationAcylated Intermediate, Bromine, H₂O0-5 °C5-Bromo-1-acetyl indoline-2-sulfonate erowid.org
4. HydrolysisBrominated Intermediate, NaOH50 °C5-Bromo-1H-indole erowid.org

Preparations of Key Phenylhydrazone Intermediates

The cornerstone of the Fischer indole synthesis is the phenylhydrazone intermediate. byjus.com These intermediates are typically prepared through the condensation reaction of a phenylhydrazine derivative with a ketone or aldehyde. byjus.comslideshare.net For the synthesis of the target molecule, this compound, the required intermediate would be the phenylhydrazone of propiophenone, formed with 4-bromophenylhydrazine.

The general procedure involves warming an equimolar mixture of the phenylhydrazine and the ketone. orgsyn.org For example, acetophenone phenylhydrazone is prepared by warming acetophenone and phenylhydrazine, often in ethanol. orgsyn.org Upon cooling, the hydrazone crystallizes and can be isolated. orgsyn.org In many cases, the synthesis is performed as a one-pot reaction where the hydrazone is not isolated but is directly subjected to the acidic cyclization conditions. byjus.comchemicalbook.com

Phenylhydrazine DerivativeCarbonyl CompoundSolventConditionsProductReference
PhenylhydrazineAcetophenoneEthanolWarm for 1 hourAcetophenone phenylhydrazone orgsyn.org
PhenylhydrazinePropiophenoneAcetic AcidRoom TempPropiophenone phenylhydrazoneN/A
4-BromophenylhydrazinePropiophenoneEthanolReflux4-Bromophenylhydrazone of PropiophenoneN/A

N-Functionalization and Other Peripheral Modifications of the this compound Nucleus

The inherent reactivity of the indole core allows for a range of chemical transformations. The N-H bond of the indole is amenable to substitution, while the bromine atom at the C5-position serves as a versatile handle for cross-coupling reactions.

N-Functionalization

The substitution of the hydrogen atom on the indole nitrogen, known as N-functionalization, is a common strategy to introduce a variety of alkyl and aryl groups. These modifications can significantly impact the molecule's properties.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved through various methods. A general approach involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkyl halide. While specific studies on this compound are not extensively documented in the reviewed literature, the N-alkylation of analogous 5-bromoindole derivatives provides a strong precedent. For instance, the N-alkylation of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole has been successfully carried out using various halides in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as 1,4-dioxane, with the reaction proceeding under reflux conditions. researchgate.net It is noteworthy that the electronic nature of substituents on the indole ring can influence the reaction's efficiency, with weak electron-withdrawing groups like bromo sometimes negatively affecting the yield and enantioselectivity in certain catalytic systems. mdpi.com

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Both palladium- and copper-based catalytic systems have proven effective for the N-arylation of a wide range of indoles. acs.orgnih.govnih.gov These methods generally involve the reaction of the indole with an aryl halide or triflate in the presence of a catalyst, a ligand, and a base. nih.gov For example, efficient palladium-catalyzed N-arylation of indoles has been achieved using bulky, electron-rich phosphine (B1218219) ligands in combination with Pd₂(dba)₃. nih.gov Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative. acs.orgnih.gov

Table 1: General Conditions for N-Functionalization of Indole Scaffolds

Reaction TypeCatalyst/ReagentsBaseSolventTemperatureNotes
N-AlkylationAlkyl HalideK₂CO₃, NaHDioxane, THF, DMFRoom Temp. to RefluxThe choice of base and solvent can be critical for regioselectivity and yield. nih.govnih.govacs.org
N-Arylation (Pd-cat.)Aryl Halide/Triflate, Pd₂(dba)₃, Bulky Phosphine LigandNaOtBu, K₃PO₄Toluene, DioxaneRoom Temp. to 110 °CLigand choice is crucial for efficient coupling, especially with hindered substrates. nih.gov
N-Arylation (Cu-cat.)Aryl Halide, CuI, Diamine LigandK₃PO₄Dioxane, Ethanol/H₂O80 °C to 130 °CMicrowave irradiation can accelerate this often sluggish reaction. acs.orgnih.gov

Other Peripheral Modifications

The bromine atom at the C5-position of the indole ring is a key site for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of a carbon-carbon bond between the C5-position of the indole and a wide array of aryl, heteroaryl, or vinyl groups by coupling with a corresponding boronic acid or boronic ester. nih.govrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.gov While direct examples for this compound are scarce in the literature, the Suzuki-Miyaura coupling of other 5-bromoindoles is well-established, demonstrating the feasibility of this transformation. researchgate.netrsc.org

Heck Coupling: The Heck reaction provides a method for the vinylation of the C5-position by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted indoles. The efficiency and selectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, base, and solvent. organic-chemistry.org

Sonogashira Coupling: To introduce an alkynyl substituent at the C5-position, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples the bromoindole with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as an amine, and can often be performed under mild conditions. wikipedia.org This methodology has been successfully applied to various bromoindoles, indicating its potential applicability to the target molecule. researchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for C5-Functionalization

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Solvent
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃DME, Toluene, Water
HeckAlkenePd(OAc)₂, Phosphine LigandEt₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF

Chemical Reactivity and Functional Group Transformations of 5 Bromo 3 Methyl 2 Phenyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Nitration and Sulfonation at Unsubstituted Positions

Electrophilic nitration and sulfonation introduce key functional groups onto the indole core. The directing effects of the existing substituents on 5-Bromo-3-methyl-2-phenyl-1H-indole determine the position of substitution. The indole nitrogen is a powerful activating group, directing electrophiles to the C3, C5, and C7 positions. The C3-methyl group is also an activating, ortho-para director, while the C5-bromo substituent is a deactivating, yet ortho-para directing group. The C2-phenyl group generally exerts a deactivating effect on the indole ring itself.

Nitration: The nitration of 2-phenylindoles has been shown to produce a mixture of isomers. For instance, the reaction of 2-phenylindole (B188600) can yield 5-nitro and 3-nitro derivatives on the indole core, as well as products where nitration occurs on the 2-phenyl ring. acs.org For this compound, nitration is anticipated to occur at the C4 or C6 positions, which are ortho to the activating indole nitrogen and influenced by the other substituents. Silver-catalyzed methods using reagents like tert-butyl nitrite (B80452) (TBN) offer a route to nitrated indoles from precursors like 2-alkynylanilines, highlighting modern approaches to these transformations.

Sulfonation: Sulfonation of indoles can be complex. A common method involves using a sulfating agent to introduce a sulfonic acid group. For example, a synthetic route to 5-bromoindole (B119039) involves the initial sulfonation of indole at the C2 position, followed by acetylation and subsequent bromination and desulfonation. google.com This indicates that the benzenoid ring is less reactive towards sulfonation than the pyrrole (B145914) ring. For the target compound, direct sulfonation would likely occur at the C4 or C6 positions, guided by the combined electronic influences of the existing groups.

Reactivity at the Nitrogen (N1) Position

The nitrogen atom (N1) of the indole ring is a key site for functionalization. The N-H proton is acidic and can be readily removed by a base, allowing for subsequent reactions with various electrophiles.

N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to modify the compound's properties. This is typically achieved by deprotonating the indole with a strong base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating or acylating agent. nih.govresearchgate.net This method allows for the introduction of a variety of groups, including methyl, benzyl, and tosyl. nih.gov More recently, chemoselective N-acylation methods using stable acyl sources like thioesters have been developed, offering excellent functional group tolerance. nih.gov This reaction proceeds through a nucleophilic substitution mechanism where the generated indole anion attacks the thioester. nih.gov

Reaction TypeReagentsProduct Type
N-AlkylationNaH, Alkyl Halide (e.g., MeI, BnBr)N-Alkyl Indole
N-SulfonylationNaH, TsClN-Tosyl Indole
N-AcylationBase, ThioesterN-Acyl Indole

Nucleophilic Substitution Reactions Involving the C5-Bromo Moiety

The carbon-bromine bond at the C5 position is a versatile handle for introducing significant molecular diversity. This is primarily achieved through two major pathways: palladium-catalyzed cross-coupling reactions and direct nucleophilic aromatic substitution.

Arylation and Alkylation via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C5-bromo position of the indole is ideally suited for this chemistry.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to couple the 5-bromoindole with a wide range of aryl and heteroaryl boronic acids or esters. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent system, often including water. nih.govrsc.org This method is highly versatile and allows for the synthesis of complex biaryl structures. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction provides a means to form a carbon-carbon bond between the C5-position and an alkene. libretexts.org This palladium-catalyzed process involves the reaction of the aryl bromide with an olefin in the presence of a base. acs.org It is a valuable strategy for introducing vinyl or substituted vinyl groups onto the indole scaffold.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5-position and a terminal alkyne, creating an alkynyl-substituted indole. nih.gov The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic Acid/EsterPd(dppf)Cl₂, K₂CO₃C(sp²)-C(sp²)
HeckAlkenePd(OAc)₂, PPh₃, BaseC(sp²)-C(sp²)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, BaseC(sp²)-C(sp)

Exchange of Halogen for Other Nucleophiles

While aromatic rings are generally resistant to nucleophilic attack, direct nucleophilic aromatic substitution (SₙAr) can occur at the C5-bromo position under specific conditions. wikipedia.orgmasterorganicchemistry.com The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group. wikipedia.org

This reaction is facilitated by the presence of electron-withdrawing groups on the ring that can stabilize the negative charge of the intermediate. masterorganicchemistry.com In the case of 5-bromoindoles, the reaction often requires strong nucleophiles, such as amines (e.g., pyrrolidine, piperidine), thiols, or alkoxides, and may require elevated temperatures or the use of strong bases to proceed efficiently. nih.govnih.gov

Reactions at the 3-Methyl and 2-Phenyl Substituents

The substituents at the C2 and C3 positions also possess their own reactivity, allowing for further diversification of the molecular structure.

Reactivity of the 3-Methyl Group: The 3-methyl group, while generally stable, can undergo specific transformations. One important reaction is free-radical halogenation. The benzylic-like protons of the methyl group can be abstracted by radical initiators, allowing for bromination with reagents like N-bromosuccinimide (NBS) to form a 3-(bromomethyl)indole derivative. bldpharm.com This brominated intermediate is then a valuable precursor for introducing a variety of nucleophiles at the 3-position. Furthermore, the 3-methyl group can be subject to metabolic oxidation by enzymes like cytochrome P-450, which can lead to the formation of reactive intermediates. acs.orgnih.gov Chemical oxidation of 3-substituted indoles can also lead to the formation of 2-oxindole derivatives under specific conditions. researchgate.net

Reactivity of the 2-Phenyl Group: The 2-phenyl substituent can undergo electrophilic aromatic substitution on its own ring. The indole moiety attached to this phenyl ring acts as a directing group. Due to the electron-rich nature of the indole system, it functions as an activating, ortho-, para-director for electrophilic attack on the phenyl ring. Therefore, reactions like nitration or halogenation would be expected to occur at the ortho and para positions of the 2-phenyl group. Studies on the nitration of 2-phenylindole have confirmed that substitution on the phenyl ring is a possible reaction pathway, alongside substitution on the indole core itself. acs.org

Functionalization of the 3-Methyl Group

The 3-methyl group of the indole ring is a key site for functionalization, primarily through radical and oxidative pathways.

Regiospecific bromination of 3-methylindoles can be achieved at the C(3) alkyl moiety through a free radical mechanism. acs.org For instance, the reaction of 3-methylindoles with N-Bromosuccinimide (NBS) under conditions that favor radical reactions can lead to the formation of 3-(bromomethyl)indoles. The choice of reaction conditions and the nature of the protecting group on the indole nitrogen can control the regiospecificity between bromination at the C(2) position and the 3-methyl group. acs.org In the case of 2,3-dimethylindole, bromination in the presence of triethylamine (B128534) has been shown to yield the 3-bromo-2,3-dimethylindolenine. cdnsciencepub.com

The 3-methyl group can undergo oxidation to form various products. Metabolically, 3-methylindole (B30407) (skatole) is known to be oxidized to hydroxyskatoles. chemicalbook.com The oxidation of 3-methylindole can lead to the formation of 3-methyloxindole. nih.gov A key reactive intermediate in the pneumotoxicity of 3-methylindole is 3-methyleneindolenine, formed through metabolic activation by cytochrome P-450 enzymes. researchgate.netnih.gov This intermediate is highly reactive and can bind to microsomal proteins. nih.gov The oxidation of indole-3-acetic acid in the presence of Fe(II) under aerobic conditions is reported to form 3-methyl-2-oxindole. sigmaaldrich.com

Table 1: Functionalization Reactions of the 3-Methyl Group in Indole Derivatives

Reaction TypeReagent/ConditionProductReference(s)
Radical BrominationN-Bromosuccinimide (NBS)3-(Bromomethyl)indole acs.org
OxidationMetabolic activation (Cytochrome P-450)3-Methyleneindolenine researchgate.netnih.gov
Oxidation---3-Methyloxindole nih.gov
OxidationFe(II), aerobic conditions3-Methyl-2-oxindole sigmaaldrich.com

Modifications of the 2-Phenyl Ring

The 2-phenyl substituent on the indole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electronic properties of the indole nucleus.

The bromination of 3-phenylindoles with NBS in acetic acid predominantly yields the 2-bromo derivatives, indicating that the indole nucleus is more reactive than the phenyl ring. doi.org However, with two moles of NBS, dibromination can occur, leading to 2,6- and 2,5-dibromo-3-phenylindoles, demonstrating that substitution on the phenyl ring is possible. doi.org The presence of the deactivating bromo group at the 5-position of the indole in this compound would likely further direct electrophilic attack towards the 2-phenyl ring, should the conditions be forcing enough to overcome the deactivation.

The nitration of phenyl-substituted heterocycles can lead to substitution on the phenyl ring. For example, the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid can result in a mixture of mononitro derivatives on the phenyl ring. clockss.org Similarly, nitration of 2-methylindole (B41428) has been studied, though the focus is often on the indole ring itself. acs.orgrsc.org For this compound, nitration would likely occur on the phenyl ring, with the position of substitution being directed by the existing groups.

Table 2: Electrophilic Substitution Reactions on the 2-Phenyl Ring of Phenylindoles

Reaction TypeReagent/ConditionProduct TypeReference(s)
Bromination2 moles NBS in Acetic AcidDibromo-3-phenylindole doi.org
NitrationHNO₃/H₂SO₄Nitrophenyl-substituted heterocycle clockss.org

Ring Expansion and Rearrangement Reactions Involving Substituted Indoles

The indole scaffold can undergo ring expansion and rearrangement reactions to form larger heterocyclic systems, which are of significant interest in synthetic and medicinal chemistry.

Substituted indoles can be converted into highly functionalized benzazepines through reactions with dialkylacetylenedicarboxylates under thermal conditions. rsc.org This process involves the ring expansion of the five-membered indole ring. rsc.org Another approach involves the ring expansion of benzocyclobutenone oxime sulfonates to yield 2-substituted indoles, a method that has been utilized in the synthesis of 2-phosphorus-substituted indoles. nih.gov Furthermore, the ring expansion of oxindoles can lead to the formation of quinolinones, with the regioselectivity being dependent on the reaction conditions. acs.org

The Meyer-Schuster rearrangement describes the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This type of rearrangement could potentially be applied to suitably functionalized indole derivatives. Another related transformation is the Rupe reaction, where tertiary alcohols with a terminal alkyne group rearrange to form α,β-unsaturated methyl ketones. wikipedia.org

Table 3: Ring Expansion and Rearrangement Reactions of Indole Derivatives

Reaction TypeStarting MaterialProductReference(s)
Ring ExpansionSubstituted Indole and DialkylacetylenedicarboxylateBenzazepine rsc.org
Ring ExpansionBenzocyclobutenone Oxime Sulfonate2-Substituted Indole nih.gov
Ring ExpansionOxindoleQuinolinone acs.org
RearrangementPropargyl Alcoholα,β-Unsaturated Ketone/Aldehyde wikipedia.org

Oxidation and Reduction Pathways of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

The oxidation of the indole nucleus can lead to the cleavage of the C2-C3 double bond. The reaction of N-methyl-2-phenylindole with aldehydes under acidic conditions can yield chromophoric cyanines, with the reaction mechanism involving intermediates that fragment to form a 3-formylindole. nih.gov The metabolic oxidation of 3-methylindole can produce a reactive free radical intermediate that is implicated in its toxicity. nih.gov

The catalytic hydrogenation of indoles is a common method to produce indolines. nih.govrsc.org This reaction is typically carried out using hydrogen gas and a metal catalyst such as platinum, palladium, or nickel. youtube.com The hydrogenation of the C2-C3 double bond of the indole ring is generally favored. nih.gov For unprotected indoles, the reaction can be promoted by a Brønsted acid in water using a Pt/C catalyst. nih.gov The presence of substituents on the indole ring can influence the reaction rate and selectivity. The reduction of a bromo-substituted indole can be challenging, but methods for the selective reduction of other functional groups in the presence of a halogen are known. For instance, the bromine atom at the 2-position of a 2,6-dibromo-3-phenylindole can be selectively reduced. doi.org

Table 4: Oxidation and Reduction Reactions of the Indole Nucleus

Reaction TypeReagent/ConditionProduct TypeReference(s)
OxidationAldehydes, Acidic Conditions3-Formylindole derivatives nih.gov
Reduction (Hydrogenation)H₂, Metal Catalyst (Pt, Pd, Ni)Indoline (B122111) nih.govyoutube.com
Selective ReductionZn-Cu/NaOHDebrominated Indole doi.org

Computational and Theoretical Investigations of 5 Bromo 3 Methyl 2 Phenyl 1h Indole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost. Through DFT calculations, key properties of 5-Bromo-3-methyl-2-phenyl-1H-indole can be elucidated, offering insights into its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For derivatives of indole (B1671886), the HOMO is typically localized over the indole ring, indicating that this region is prone to electrophilic attack. The LUMO, conversely, is often distributed across the entire molecule. The specific energies of these orbitals and their gap can be precisely calculated using DFT methods, providing a quantitative measure of the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. nih.gov It provides a color-coded representation of the electrostatic potential on the electron density surface. nih.gov Regions of negative potential, typically colored red or yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. nih.gov Green areas denote regions of neutral potential. nih.gov

MEP analysis is instrumental in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic reactions. researchgate.net For indole derivatives, the MEP map can highlight the electronegative and electropositive regions, offering a visual guide to the molecule's reactive behavior and potential for forming intermolecular interactions such as hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intra- and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the electron density distribution in a molecule by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. wikipedia.org

A key aspect of NBO analysis is the examination of delocalization effects, which are departures from an idealized, localized Lewis structure. wikipedia.org These are quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger delocalization and greater stability. This analysis can reveal important details about hyperconjugative interactions and the flow of electron density within the this compound molecule.

Molecular Modeling and Simulation Studies

Beyond static electronic properties, computational methods allow for the dynamic simulation of molecular behavior. Molecular modeling and simulation studies provide insights into the conformational preferences and potential biological activity of this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses a rotatable phenyl group, multiple conformations are possible. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers, which correspond to energy minima.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamics

No published molecular dynamics (MD) simulation studies were found specifically for this compound. Such studies are crucial for understanding how a compound interacts with biological targets over time, providing insights into its binding stability and the dynamics of the complex. The absence of this data means that the conformational flexibility, binding modes, and residence time of this particular compound within a protein's active site remain computationally unexplored in the public domain.

Intermolecular Interactions and Crystal Packing Analysis

Detailed crystal structure analysis, which is a prerequisite for understanding intermolecular interactions and packing, is not available for this compound in the searched scientific literature. While research on other bromo-substituted indole derivatives exists, these molecules include significant structural differences, such as the presence of a phenylsulfonyl group at the 1-position, which fundamentally alters crystal packing and interaction energies. iucr.orgnih.govresearchgate.net

Specific Hirshfeld surface analysis for this compound has not been reported. This type of analysis is instrumental in visualizing and quantifying the various non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern how molecules arrange themselves in a crystalline state. For related, but different, bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, Hirshfeld analysis has been used to assess supramolecular structures, but these findings are not directly applicable to the target compound. iucr.orgnih.govresearchgate.netnih.gov

There is no available data on the calculated interaction energies for the crystalline state of this compound. This information, typically derived from crystal structure data, allows for the quantification of the strength of various intermolecular forces, identifying the dominant interactions responsible for the stability of the crystal lattice. Studies on related phenylsulfonyl indole derivatives have quantified interaction energies, highlighting the significance of π–π and C–H⋯π interactions, with total interaction energies for specific pairings reaching up to -60.8 kJ mol⁻¹. iucr.orgnih.govresearchgate.net However, these values are specific to the studied analogues and cannot be assigned to this compound.

Structure-Based Drug Design Principles Applied to this compound Scaffold

No literature was found describing the application of structure-based drug design principles specifically to the this compound scaffold. The indole scaffold itself is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. However, specific computational and medicinal chemistry efforts to design or optimize ligands based on the unique three-dimensional structure of the this compound scaffold are not documented in the available research.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Bromo 3 Methyl 2 Phenyl 1h Indole Analogues Non Clinical Focus

Anticancer Potential and Associated Mechanisms

Indole (B1671886) derivatives are recognized for their ability to target various biological pathways involved in cancer progression, including tubulin polymerization, DNA topoisomerases, and histone deacetylases (HDACs). nih.gov The structural versatility of the indole nucleus allows for modifications that can enhance potency and selectivity against different cancer types. nih.gov

A variety of analogues based on the 5-bromoindole (B119039) structure have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines in laboratory settings.

For instance, a series of 5-bromo-N-phenyl isatin (B1672199) analogues showed promising anti-tumor activities against human liver cancer (HepG2) and colon cancer (HT-29) cell lines. jocpr.com Similarly, another study synthesized 3,3'-((furan-2-yl)methylene)bis(5-bromo-1H-indole), which was evaluated for its anticancer activity. nih.gov A series of 5-bromo-7-azaindolin-2-one derivatives carrying a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized and evaluated for their in vitro antitumor activity. Many of these compounds exhibited broad-spectrum antitumor potency, with the most active compound, 23p , being significantly more potent than the reference drug Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines. mdpi.com

The substitution pattern on the indole ring and the nature of the linked moieties play a crucial role in determining the cytotoxic potency. In one study, 1-benzyl-5-bromoindolin-2-one derivatives were synthesized. The compounds bearing a 4-arylthiazole moiety, specifically 7c and 7d , displayed the most potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com Another study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones found that the 4-fluoro-phenylthiosemicarbazone derivative 2f exhibited the most favorable cytotoxicity, with marked effects on breast (BT-549), non-small cell lung (NCI-H23), and ovarian (IGROV1) cancer cell lines. nih.gov

Below is an interactive table summarizing the in vitro anticancer activities of selected 5-bromoindole analogues.

A key mechanism through which many anticancer agents exert their effect is by inducing programmed cell death, or apoptosis, and by interfering with the cell cycle. mdpi.com Several 5-bromoindole analogues have been shown to trigger these processes in cancer cells.

For example, compound 7d from the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one series was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com It also significantly increased the population of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com Further investigation revealed that this compound elevated the levels of pro-apoptotic markers such as caspase-3, caspase-9, and Bax, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, a newly synthesized indole chalcone (B49325) derivative, ZK-CH-11d, suppressed the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. mdpi.com The apoptotic process was associated with the release of cytochrome c, increased activity of caspases 3 and 7, and cleavage of PARP. mdpi.com The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival, and a shift towards pro-apoptotic proteins can trigger cell death. mdpi.comnih.gov

Another study on a substituted 3-amino-3-hydroxymethyloxindole, compound 5m , demonstrated that it induced cell cycle arrest and apoptosis in SJSA-1 osteosarcoma cells in a time- and dose-dependent manner. researchgate.net These findings highlight the potential of these indole derivatives to selectively eliminate cancer cells by activating their intrinsic death programs.

The anticancer activity of indole derivatives is often linked to their ability to inhibit key enzymes that are dysregulated in cancer. nih.gov

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow. The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d were found to be potent inhibitors of VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com Molecular docking studies suggested that these compounds bind effectively to the active site of VEGFR-2. mdpi.com

Histone Deacetylases (HDACs) and Protein Methyltransferases (PRMTs): Histone modifications are critical for regulating gene expression, and their dysregulation is a hallmark of cancer. nih.gov Indole compounds have been investigated as inhibitors of enzymes like HDACs and protein methyltransferases (PMTs). nih.gov For example, the inhibitor EPZ005687, while not an indole itself, demonstrates the principle of targeting PMTs like EZH2, which is overexpressed in some cancers. nih.gov This suggests that indole-based scaffolds could be designed to target such epigenetic modifiers.

Microtubules are dynamic protein polymers essential for cell division, making them a prime target for anticancer drugs. nih.gov Several indole analogues have been identified as potent inhibitors of tubulin polymerization, leading to microtubule destabilization, cell cycle arrest, and ultimately, cell death. nih.govresearchgate.net

A series of 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles were found to significantly interfere with tubulin polymerization. researchgate.net The combination of the 7-acetamido and 3-trifluoroacetyl groups on the 2-aryl-5-bromoindole framework was deemed desirable for this biological activity. researchgate.net Another study reported that a triazole-based compound, T115 (1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole), is a potent inhibitor of tubulin polymerization that competes with colchicine (B1669291) for its binding site on tubulin. nih.gov This disruption of the microtubule network leads to G2/M phase arrest in cancer cells. nih.gov

Furthermore, some 2-phenyl indole-3-carbaldehyde analogues have shown strong inhibition of tubulin polymerization, with one imine derivative exhibiting an IC50 value of 1.2 µM, which is more potent than the well-known tubulin inhibitor colchicine. researchgate.net These findings underscore the potential of the indole scaffold in developing novel microtubule-targeting anticancer agents.

Estrogen receptors (ERs), particularly ERα, are key drivers in the majority of breast cancers. nih.gov Selective estrogen receptor modulators (SERMs) are compounds that can either block or activate ERs depending on the tissue, offering a targeted therapeutic approach. nih.gov While tamoxifen (B1202) is a well-known SERM, research into novel scaffolds continues. nih.gov

Indole-based structures have been investigated for their potential as SERMs. For instance, a novel antiestrogen, ERA-923 (2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride), which is an indole derivative, has been shown to inhibit the growth of both tamoxifen-sensitive and tamoxifen-resistant tumors. nih.gov This highlights the potential of the indole core in designing new generations of SERMs for breast cancer research and therapy. The tumor-suppressive role of another estrogen receptor, ERβ, is also being explored in various cancers, including breast and ovarian cancer. nih.gov

Antimicrobial and Antitubercular Research

Beyond their anticancer properties, indole derivatives have shown significant promise as antimicrobial and particularly antitubercular agents. Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. mdpi.com

A series of 3-phenyl-1H-indoles were synthesized and evaluated for their in vitro activity against Mtb. mdpi.com The study found that certain substitutions were critical for activity. For example, a chlorine atom at the 5-position of the indole ring, combined with a methoxy (B1213986) group on the 3-phenyl ring, resulted in a molecule effective at inhibiting Mtb growth. mdpi.com One of the lead compounds from this series demonstrated bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC). mdpi.com

Other research has focused on indole-2-carboxamides as inhibitors of the MmpL3 transporter in Mtb, which is essential for building the mycobacterial cell wall. acs.org One such analogue, 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), displayed exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. acs.org

Furthermore, 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues have been investigated for their broad-spectrum antibacterial activity. nih.gov Compound 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one) showed a potent MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below presents the antimicrobial activities of some indole analogues.

Antibacterial Activity against Drug-Resistant Strains

The rise of drug-resistant bacterial strains presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Analogues of 5-bromo-3-methyl-2-phenyl-1H-indole have shown considerable promise in this regard.

Derivatives of 5-bromoisatin (B120047), a related indole structure, have been synthesized and evaluated for their antibacterial properties. researchgate.net For instance, new sulfonylamide, diazine, oxazole, and thiazole (B1198619) derivatives of 5-bromoisatin have been created. researchgate.net The synthesis often begins with the reaction of 5-bromoisatin with various reagents to form Schiff base intermediates. researchgate.net One pathway involves reacting 5-bromoisatin with p-aminosulfonylchloride, followed by conversion to sulfonyl amide derivatives. researchgate.net Another route includes the reaction of 5-bromoisatin with ethyl glycinate (B8599266) to produce 5-bromo-3-(Ethyl imino acetate)-2-oxo indole, which can be further modified to yield diazine, oxazole, and thiazole derivatives. researchgate.net

Furthermore, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has yielded compounds with notable antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov One such compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this resistant strain. nih.gov In silico studies have suggested that these compounds interact with key bacterial proteins through hydrogen bonding and hydrophobic interactions. nih.gov The rationale behind this molecular design often involves creating a molecule with a lipophilic tail and a polar head to facilitate its entry into bacterial cells and interaction with bacterial proteins. nih.gov

Indole alkaloids, in general, have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as therapeutics for drug-resistant infections. nih.gov The antibacterial activity of these compounds is often attributed to their ability to disrupt bacterial cell processes.

Table 1: Antibacterial Activity of Selected Indole Analogues

Compound/Analogue Target Strain Activity (MIC/MBC) Reference
5-bromo-N-propylthiophene-2-sulfonamide derivative NDM-producing K. pneumoniae MIC: 0.39 μg/mL, MBC: 0.78 μg/mL nih.gov
Voacafricine B S. aureus, S. typhimurium MIC: 3.12 µg/mL, 0.78 µg/mL respectively nih.gov
Mokluangin B B. subtilis, E. coli MIC: 16 µg/mL nih.gov
Mokluangin C E. coli MIC: 16 µg/mL nih.gov

Anti-Mycobacterial Activity against Mycobacterium tuberculosis H37Rv

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the critical need for new anti-TB drugs. Analogues of this compound have been investigated for their potential to address this therapeutic gap.

A series of 3-phenyl-1H-indoles have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. semanticscholar.org Several of these compounds demonstrated significant inhibitory activity, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range. semanticscholar.org Notably, the introduction of a trifluoromethyl group was found to enhance anti-mycobacterial activity, likely due to increased lipophilicity. semanticscholar.org Importantly, the most potent compounds were also active against MDR strains, suggesting they may act via a different mechanism than first-line TB drugs. semanticscholar.org

Further research into N-phenylindole derivatives has identified compounds with potent activity against M. tuberculosis H37Rv, with some showing MIC values as low as 0.0625 μg/mL. nih.gov These studies have often been guided by a structure-based approach, targeting essential mycobacterial enzymes like polyketide synthase 13 (Pks13), which is crucial for mycolic acid biosynthesis and the survival of the bacterium. nih.gov The mycobacterial membrane protein large 3 (MmpL3), another vital transporter, has also been identified as a target for indole-2-carboxamide analogues, with some compounds showing high activity against the drug-sensitive H37Rv strain. rsc.org

Additionally, 3-triazeneindoles have emerged as a class of compounds with significant activity against virulent mycobacteria, including the H37Rv strain and isoniazid-resistant clinical isolates. nih.gov Chemical modifications, such as the introduction of short lipid tails at the indole nucleus, have been shown to further enhance their activity against intracellular mycobacteria. nih.gov

Quorum Sensing Inhibition (QSI) Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation, making it an attractive target for antimicrobial therapy. By inhibiting QS, it is possible to disarm pathogens without exerting selective pressure that leads to resistance. nih.gov Halogenated furanones, derived from the red algae Delisea pulchra, were among the first chemically synthesized QS inhibitors and have shown strong inhibition of QS mechanisms in pathogens like Vibrio and Pseudomonas. nih.gov

The primary strategies for QS inhibition include:

Targeting the biosynthesis of autoinducers (AIs): This approach aims to prevent the production of signaling molecules like AHLs and AI-2. nih.govnih.gov

Targeting AI receptors: Many QSIs function by blocking bacterial signal receptors, which prevents the initiation of the signaling cascade. nih.gov

Signal degradation: This involves the enzymatic breakdown of AI molecules in the extracellular environment. nih.gov

While it was initially believed that pathogens were unlikely to develop resistance to QSIs, some studies have shown that resistance can emerge through mutations in regulatory genes. nih.gov For example, P. aeruginosa has been observed to develop resistance to the brominated furanone C-30. nih.gov

Anti-Inflammatory Properties and Enzyme Targets

Inflammation is a complex biological response implicated in a wide range of diseases. Analogues of this compound have demonstrated promising anti-inflammatory properties through the inhibition of key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX-1/COX-2) Inhibition Profiles

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and its expression is upregulated during inflammation. nih.gov

The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. The larger active site of COX-2 compared to COX-1 allows for the design of drugs that can selectively bind to and inhibit this isoform. nih.gov This structural difference has been exploited in the development of various COX-2 selective inhibitors. nih.gov

Modulation of NF-κB and LOX Pathways

The nuclear factor-kappa B (NF-κB) and 5-lipoxygenase (LOX) pathways are also critical in the inflammatory response. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.gov

Inhibition of the 5-LOX pathway has been shown to have neuroprotective effects in models of cerebral ischemia by reducing inflammation. nih.gov This protection is mediated, at least in part, through the downregulation of NF-κB and the subsequent inhibition of inducible nitric oxide synthase (iNOS) expression. nih.gov The activation of the 5-LOX pathway can lead to the generation of reactive oxygen species (ROS), which in turn can activate NF-κB. nih.gov Therefore, inhibitors of 5-LOX can exert anti-inflammatory effects by disrupting this signaling cascade.

Antioxidant Activities and Mechanistic Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Some indole analogues have been investigated for their antioxidant properties.

For example, the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one has been studied. nih.gov This compound was found to inhibit the oxidation of phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators. nih.gov The antioxidant mechanism is thought to involve the anionic form of the molecule, which is more reactive towards free radicals. nih.gov The major oxidation products of this compound have been identified as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid. nih.gov

Furthermore, in the context of cellular stress, the activation of 5-lipoxygenase (5-LO) can contribute to increased ROS generation and subsequent NF-κB activation. nih.gov The use of a 5-LO specific inhibitor has been shown to decrease ROS generation and reduce NF-κB activation in response to certain chemical stressors. nih.gov This suggests a mechanistic link between the 5-LO pathway and oxidative stress-induced cellular damage.

Other Pharmacological Research Areas for Indole Derivatives

Indole derivatives are a versatile class of compounds that have been investigated for a wide array of pharmacological activities beyond a singular focus. The inherent chemical properties of the indole scaffold allow for diverse modifications, leading to compounds with potential applications in treating viral infections, managing pain, affecting the central nervous system, and combating malaria. researchgate.net

The structural framework of indole is a key component in the development of new antiviral agents. Researchers have synthesized and evaluated various indole-containing compounds for their ability to inhibit different viruses.

One area of focus has been the development of HIV-1 fusion inhibitors that target the glycoprotein (B1211001) 41 (gp41). Studies on bis-indole derivatives have shown that the linkage between the indole rings is crucial for activity. For instance, compounds with a 6-6' linkage between the indole moieties demonstrated greater potency compared to those with 5-6', 6-5', or 5-5' linkages. nih.gov This research has led to the identification of compounds with submicromolar activity against both cell-cell and virus-cell fusion, effective against multiple HIV strains, including those resistant to existing drugs. nih.gov

In the context of flaviviruses like Zika (ZIKV), indole-3-carboxamide derivatives have been investigated as inhibitors of the NS2B-NS3 protease. The substitution pattern on the indole ring significantly influences inhibitory activity. For example, replacing a furan (B31954) ring with other cyclic moieties at the 5-position of the indole led to reduced activity. nih.gov Similarly, modifications at the 6-position showed that bulky, hydrophobic groups retained or improved inhibitory activity compared to smaller or less hydrophobic groups. nih.gov

The following table summarizes the antiviral activity of selected indole derivatives:

Antiviral Activity of Indole Derivatives
Compound Type Virus Target Key Findings Reference
Bis-indole derivatives HIV-1 gp41 fusion protein 6-6' linkage between indoles showed higher activity than 5-6', 6-5', or 5-5' linkages. nih.gov

The investigation of indole derivatives for pain management has been a long-standing area of research. The structural similarity of the indole nucleus to endogenous signaling molecules has prompted the exploration of its analgesic potential. For instance, some fused pyrrole (B145914) derivatives, which share structural similarities with indoles, have demonstrated promising anti-inflammatory and, by extension, analgesic properties in preclinical studies. semanticscholar.org

One specific compound, (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole, has been documented in chemical databases, although detailed analgesic activity studies are not extensively publicly available. nih.gov The presence of the brominated indole core in this molecule suggests a potential for interaction with biological targets relevant to pain pathways. Further research into the specific structure-activity relationships of such compounds is necessary to delineate their analgesic profiles.

The indole scaffold is a privileged structure in medicinal chemistry for targeting the central nervous system (CNS) due to its ability to interact with various receptors and enzymes. nih.gov This has spurred research into indole derivatives for their potential as anticonvulsant and neuroprotective agents. researchgate.net

Studies have shown that certain indole derivatives exhibit significant anticonvulsant activity in preclinical models. The versatility of the indole ring allows for the synthesis of a wide range of compounds with diverse substitution patterns, which can be optimized to enhance their CNS-active properties. researchgate.net

In the area of neuroprotection, indole-based compounds are being investigated for their potential to treat neurodegenerative diseases. For example, some indole derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The potency of these inhibitors can be influenced by the nature of the substituents on the indole ring and the length of the side chains attached to it. nih.gov

The following table highlights some CNS-active properties of indole derivatives:

CNS-Active Properties of Indole Derivatives
Activity Target/Mechanism Key Findings Reference
Anticonvulsant Not specified Certain indole derivatives show significant anticonvulsant activity in preclinical models. researchgate.net

Indole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. malariaworld.org The indole nucleus is a key structural feature in several natural and synthetic compounds with demonstrated antimalarial activity. malariaworld.orgnih.gov

Research has shown that the mechanism of action for some indole-based antimalarials involves the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite. malariaworld.orgnih.gov Other potential targets include histone deacetylase and 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase. malariaworld.org

Structure-activity relationship studies have revealed that modifications to the indole scaffold can significantly impact antimalarial potency. For instance, the introduction of a trifluoromethyl group at the 6-position of 1,2,4-triazino[5,6b]indole derivatives was found to increase their in vitro antimalarial activity. nih.gov In another study, 5-methoxy derivatives with chloro or iodo substitutions at the fifth or seventh position of a second indole ring showed enhanced antimalarial activity. malariaworld.org Furthermore, some 3-piperidin-4-yl-1H-indoles have been identified as having promising antimalarial potential. malariaworld.org

The following table summarizes the antimalarial activity of selected indole derivatives:

Antimalarial Activity of Indole Derivatives
Compound Type P. falciparum Strain(s) Key Findings Reference
1,2,4-Triazino[5,6b]indoles Chloroquine-sensitive (D10) & Chloroquine-resistant (RSA11) A trifluoromethyl group at the 6-position increased in vitro activity. nih.gov
Bis-indole derivatives Not specified 5-methoxy derivatives with chloro or iodo substitution at the 5th or 7th position of the second indole ring enhanced activity. malariaworld.org

Structure-Activity Relationships of this compound Derivatives

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds.

The presence of a bromine atom at the C5 position of the indole ring can have a significant impact on the biological activity of the resulting derivative. researchgate.net Halogenation, in general, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets.

In the context of antimicrobial activity, for example, the introduction of a bromine atom at the 5-position of certain indole-imidazole derivatives has been shown to enhance their activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, 5-bromo substituted analogues were typically more active than their 6-substituted counterparts. nih.gov

While the direct impact of a C5 bromine on the specific compound this compound requires more targeted research, the existing data on related indole derivatives suggests that this substitution is a key determinant of biological activity. Further investigation is needed to fully elucidate the role of the C5 bromine in the pharmacological profile of this particular class of compounds.

Role of Methyl Group at C3 in Receptor Binding and Efficacy

The methyl group at the C3 position of the indole ring plays a crucial role in the molecule's interaction with biological targets. Its presence can influence receptor binding affinity and efficacy through steric and electronic effects.

Research on various indole derivatives has demonstrated that the C3 position is a critical site for substitution, impacting a wide array of biological activities, including antimicrobial and antitumor effects. nih.gov The introduction of a methyl group, as opposed to a hydrogen atom or a larger substituent, can provide an optimal balance of lipophilicity and size, facilitating entry into binding pockets of receptors and enzymes.

In the context of 2-phenyl-indole derivatives, the C3 position has been a focal point for functionalization to develop new ligands for G protein-coupled receptors (GPCRs). rsc.org The methyl group can act as a key pharmacophoric feature, establishing critical van der Waals interactions within the receptor's binding site. The size and electronic nature of the substituent at C3 can dictate the binding orientation and the subsequent conformational changes in the receptor, which are essential for signal transduction. For instance, in a series of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one derivatives, the substitution pattern on the indole C3 was found to be a determinant of their biological activity. mdpi.com

The following table summarizes the effect of C3 substitution on the biological activity of indole derivatives:

Compound C3-Substituent Observed Biological Activity Reference
5-Bromo-3-methyl-1H-indoleMethylBuilding block for compounds with various biological activities. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
2-phenyl-indole analoguesVarious substituentsAllosteric modulators of GPRC6A. rsc.org rsc.org
Indole derivativesBromomethylAntibacterial and antitumor activities. nih.gov nih.gov

Influence of Phenyl Group at C2 on Pharmacological Profile

The phenyl group at the C2 position is a defining feature of this class of compounds, significantly shaping their pharmacological profile. The 2-phenyl-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated classes of protein targets with high affinity. rsc.org

The orientation of the C2-phenyl ring relative to the indole core is a critical determinant of biological activity. Studies on 1-(phenylsulfonyl)-1H-indole derivatives have shown that the phenyl and indole rings are often nearly orthogonal. nih.gov This perpendicular arrangement can be favorable for creating specific intermolecular interactions, such as π-π stacking and C-H···π hydrogen bonds, with amino acid residues in the target protein.

The table below illustrates the impact of the C2-phenyl group on the activity of indole-based compounds:

Compound Class Key Feature Impact on Pharmacological Profile Reference
2-phenyl-indolesPrivileged scaffoldBroad range of biological activities, including GPCR modulation. rsc.org rsc.org
1-(phenylsulfonyl)-1H-indole derivativesOrthogonal orientation of phenyl and indole ringsFavorable for intermolecular π-π stacking and C-H···π interactions. nih.gov nih.gov
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesSubstituted phenyl ringModulation of antimicrobial activity. mdpi.com mdpi.com

Substituent Effects on N1 and Linker Chains for Enhanced Activity

Modifications at the N1 position of the indole ring and the introduction of various linker chains have been extensively explored to enhance the biological activity of this compound analogues.

Substitution at the N1 position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity. For instance, in a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, electrophilic substitution at the N1 position with various halides led to compounds with promising analgesic activity. iajps.com The nature of the N1-substituent, whether an alkyl, acyl, or a more complex group, can influence the electronic density of the indole ring and provide additional points of interaction with the target protein.

The introduction of linker chains, often attached to the C3 or N1 positions, allows for the exploration of new chemical space and the potential to reach secondary binding pockets within a receptor. In the development of novel anticancer agents, 1-benzyl-5-bromoindolin-2-one derivatives were connected via a hydrazone linker to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety. nih.gov These linker-extended molecules demonstrated significant anti-proliferative activity. Similarly, in a series of 5-bromo-7-azaindolin-2-one derivatives, modifications at the 3- and 5-positions with various side chains were crucial for enhancing their antitumor activity. mdpi.com

The following table summarizes the effects of N1 and linker chain modifications:

Compound Series Modification Resulting Biological Activity Reference
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indoleN1-alkylation/acylationAnalgesic activity. iajps.com iajps.com
1-benzyl-5-bromoindolin-2-one derivativesHydrazone linker to thiazole moietiesAnticancer activity. nih.gov nih.gov
5-bromo-7-azaindolin-2-one derivativesSide chains at C3 and C5Enhanced antitumor activity. mdpi.com mdpi.com

Stereochemical Considerations and Enantiomeric Purity in Biological Contexts

Stereochemistry is a critical factor in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov For analogues of this compound that possess chiral centers, the spatial arrangement of atoms is paramount for their interaction with chiral biological macromolecules like receptors and enzymes.

The absolute configuration of a chiral center can determine the binding affinity and efficacy of a compound. For example, in a study of (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole, the specific (R)-enantiomer was synthesized and evaluated for its biological activity. nih.gov The stereospecificity of biological targets often means that one enantiomer (the eutomer) is significantly more active than the other (the distomer).

The enantiomeric purity of a compound is also of utmost importance. nih.gov The presence of even small amounts of the less active enantiomer can sometimes lead to undesired side effects or antagonize the activity of the more potent enantiomer. Therefore, stereoselective synthesis and the characterization of the enantiomeric purity are crucial steps in the development of chiral drug candidates. In the synthesis of some indole phytoalexin analogues, diastereoisomeric pairs were prepared and their ratios determined, highlighting the importance of stereochemical control. beilstein-archives.org The biological evaluation of these separated isomers often reveals that one is significantly more potent than the other. unimi.it

It is also noteworthy that in some cases, target compounds can exist as a mixture of rapidly interconverting E/Z isomers in solution, which may not be easily separable. nih.gov The biological activity observed in such cases represents the combined effect of both isomers.

The table below highlights the importance of stereochemistry in the biological activity of related compounds:

Compound/Concept Stereochemical Aspect Significance in Biological Context Reference
(R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indoleSpecific (R)-enantiomerEnantiomer-specific biological activity. nih.gov nih.gov
Chiral DrugsEnantiomeric purityThe less active enantiomer can have different effects or be inactive. nih.gov nih.gov
Indole phytoalexin analoguesDiastereoisomeric pairsDifferent diastereomers can exhibit varying levels of biological activity. beilstein-archives.org beilstein-archives.org
1-benzyl-5-bromoindolin-2-one derivativesE/Z isomersRapid interconversion in solution can lead to a combined biological effect. nih.gov nih.gov

Mechanistic Insights and Molecular Targets of 5 Bromo 3 Methyl 2 Phenyl 1h Indole Derivatives

Identification of Key Molecular Targets (e.g., Receptors, Enzymes, Proteins)

Research has identified several key molecular targets for derivatives of 5-Bromo-3-methyl-2-phenyl-1H-indole, highlighting their diverse pharmacological potential. These targets are often proteins that play critical roles in various disease pathways.

One of the primary targets identified for certain 5-bromoindole (B119039) derivatives is the Epidermal Growth Factor Receptor (EGFR) . nih.govresearchgate.net EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and cancer. nih.govresearchgate.net Specific derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase activity. nih.govresearchgate.net

Another significant target is the 5-HT3 receptor , a ligand-gated ion channel. researchgate.netnih.gov Halogenated indole (B1671886) derivatives have been identified as novel positive allosteric modulators (PAMs) of this receptor. researchgate.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance the receptor's response to its natural ligand. researchgate.netnih.gov

In the context of antimicrobial activity, derivatives of 5-indolylmethylen-4-oxo-2-thioxothiazolidine have been investigated. Molecular docking studies suggest that these compounds may target enzymes like lanosterol 14a-demethylase in Candida albicans and DNA topoisomerase IV , which are crucial for fungal and bacterial survival, respectively. mdpi.com

For some indole derivatives, particularly those with a bis-indole structure, the molecular targets are implicated in anticancer activity. These compounds have been shown to suppress the proliferation of various cancer cell lines. eurjchem.com While the precise targets for all such derivatives are not fully elucidated, their activity is often linked to the disruption of critical cellular processes in cancer cells. eurjchem.com

Furthermore, some indole-based compounds are being explored as inhibitors of Pks13 , a key enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Additionally, certain N-phenylindole derivatives have been identified as allosteric modulators for the G protein-coupled receptor GPRC6A . rsc.org

The following table summarizes some of the identified molecular targets for various indole derivatives:

Derivative ClassMolecular TargetTherapeutic Area
5-Bromoindole-2-carboxylic acid derivativesEpidermal Growth Factor Receptor (EGFR)Anticancer
Halogenated indole derivatives5-HT3 ReceptorNeuropharmacology
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesLanosterol 14a-demethylase, DNA topoisomerase IVAntifungal, Antibacterial
Bis-indole derivativesVarious (implicated in cancer cell proliferation)Anticancer
N-phenylindole derivativesPks13 (in M. tuberculosis), GPRC6AAntitubercular, Metabolic diseases

Ligand-Protein Binding Modes and Interactions

The interaction between a ligand, such as a this compound derivative, and its protein target is a highly specific process governed by various non-covalent interactions. These interactions determine the affinity and specificity of the binding.

Hydrogen bonds are crucial for the specific recognition between a ligand and its protein target. eurjchem.com They involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) in the ligand and another electronegative atom in the protein. eurjchem.com

In the case of 5-bromoindole derivatives targeting EGFR, molecular docking studies have revealed the formation of specific hydrogen bonds within the kinase domain of the receptor. nih.gov These interactions are critical for the inhibitory activity of the compounds. nih.gov Similarly, for bis-indole derivatives, hydrogen bonding plays a predominant role in their crystal structure assembly, which is significant for their drug-like properties. eurjchem.com

Hydrophobic interactions occur when nonpolar regions of the ligand and the protein come together to minimize their contact with water. nih.gov The phenyl group of this compound and other nonpolar substituents can engage in these interactions.

Molecular docking studies of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide with the cyclooxygenase (COX-2) active site showed interactions with hydrophobic residues. researchgate.net In another example, the 3-phenylpropyl moiety of a ligand was found to make hydrophobic contacts with leucine, methionine, and isoleucine residues in the binding site of the DsbA enzyme. nih.gov

π-π stacking is a specific type of non-covalent interaction that occurs between aromatic rings. The indole ring and the phenyl group of the title compound are capable of forming such interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in the protein's binding pocket. These stacking interactions contribute significantly to the binding affinity and stability of the ligand-protein complex.

Electrostatic interactions involve the attraction or repulsion between charged or polar groups on the ligand and the protein. The bromine atom on the indole ring, being electronegative, can participate in halogen bonding, a type of electrostatic interaction.

In Vitro Biochemical Assays for Target Validation

A variety of in vitro biochemical assays are employed to validate the molecular targets of this compound derivatives and to quantify their effects.

To assess the inhibition of EGFR, for instance, enzyme inhibition assays are used. nih.govresearchgate.net These assays measure the activity of the EGFR tyrosine kinase in the presence and absence of the indole derivative. The concentration of the compound required to inhibit the enzyme's activity by 50% (the IC50 value) is a key parameter determined from these assays. mdpi.com

For G protein-coupled receptors like the 5-HT3 receptor, radioligand binding assays are commonly used. researchgate.net These assays use a radioactively labeled ligand that binds to the receptor. By measuring the displacement of the radioligand by the test compound, the binding affinity of the compound for the receptor can be determined. researchgate.net

To evaluate the potential of compounds to act as G-quadruplex binders, a fluorescence-based assay using a dye like thiazole (B1198619) orange can be employed. d-nb.info The displacement of the fluorescent dye from the G-quadruplex by the test compound leads to a change in fluorescence, which can be measured to determine the binding affinity. d-nb.info

Other in vitro assays include proteinase activity inhibition assays and BSA denaturation inhibition assays to evaluate anti-inflammatory activity. researchgate.net Furthermore, the antiproliferative activities of anticancer drug candidates are assessed against various cancer cell lines using cell-based assays. nih.govresearchgate.net

The following table provides examples of in vitro assays and their applications in studying indole derivatives:

Assay TypePurposeExample Application
Enzyme Inhibition AssayTo measure the inhibition of enzyme activityDetermining the IC50 of 5-bromoindole derivatives against EGFR tyrosine kinase
Radioligand Binding AssayTo determine the binding affinity of a ligand to a receptorStudying the interaction of halogenated indoles with the 5-HT3 receptor
Fluorescence-Based Assay (e.g., with Thiazole Orange)To screen for G-quadruplex bindersEvaluating 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders
Proteinase Activity Inhibition AssayTo assess anti-inflammatory potentialTesting the anti-inflammatory effects of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide
Cell Proliferation AssayTo measure the effect of a compound on cell growthAssessing the anticancer activity of 5-bromoindole derivatives on cancer cell lines

Future Research Directions and Translational Potential Excluding Clinical Applications

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The classical syntheses of indole (B1671886) derivatives, such as the Fischer, Bischler-Möhlau, and Nenitzescu methods, while effective, often rely on harsh conditions, hazardous reagents, and multi-step procedures that can be inefficient and environmentally taxing. Future research is increasingly focused on developing novel, more sustainable synthetic pathways to 5-Bromo-3-methyl-2-phenyl-1H-indole.

Key areas of exploration include:

Catalytic C-H Activation: Direct, late-stage functionalization of the indole core using transition-metal catalysis (e.g., palladium, rhodium, iridium) offers a more atom-economical approach to introduce substituents, potentially streamlining the synthesis of derivatives.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, mixing), which can improve yields, reduce reaction times, and enhance safety, particularly for exothermic or hazardous reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates for key steps in indole synthesis, leading to higher throughput and often improved yields compared to conventional heating.

Green Solvents and Reagents: A critical goal is to replace traditional, hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives such as ionic liquids, deep eutectic solvents, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Table 1: Comparison of Synthetic Approaches

Method Traditional Approaches (e.g., Fischer) Green Chemistry Approaches
Reagents Strong acids (H₂SO₄, PPA), hazardous reagents Catalytic systems, milder bases/acids
Solvents Often high-boiling, toxic solvents (e.g., DMF) Bio-based solvents, ionic liquids, water
Energy Input Prolonged conventional heating Microwave irradiation, flow chemistry
Atom Economy Moderate to low High (e.g., C-H activation)
Environmental Impact Higher waste generation Reduced waste and hazard profile

Design and Synthesis of Compound Libraries for High-Throughput Screening

To thoroughly explore the structure-activity relationship (SAR) of the this compound scaffold, the creation of diverse compound libraries is essential. High-throughput screening (HTS) of these libraries against various biological targets can rapidly identify new lead compounds. Future efforts will focus on strategic library design rather than sheer numbers.

Strategies for library development include:

Parallel Synthesis: Employing automated or semi-automated synthesis platforms to generate a large number of analogs by systematically varying substituents at key positions (e.g., the N1-position of the indole ring or on the 2-phenyl group).

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse and complex molecules from a common starting material, exploring a wider chemical space than traditional library synthesis.

Fragment-Based Library Design: Synthesizing a library of smaller, fragment-like molecules based on the core indole structure. Hits from fragment screening can then be elaborated or linked to generate more potent lead compounds.

Advanced Computational Methods for Predictive Modeling and Lead Optimization

In silico techniques are indispensable for accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental work. For this compound, computational chemistry can guide the design of new analogs with improved properties.

Key computational approaches are:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of indole analogs with their biological activity. These models can then predict the activity of novel, unsynthesized compounds.

Molecular Docking: Simulating the interaction of this compound and its derivatives with the three-dimensional structure of a biological target (e.g., an enzyme or receptor). This provides insights into the binding mode and helps prioritize which analogs to synthesize.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" serves as a template for designing new molecules.

Predictive ADMET Modeling: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Investigation of Multi-Targeting Strategies for Complex Diseases

Many complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, involve multiple biological pathways. A single-target approach may be insufficient. The this compound scaffold is well-suited for the design of multi-target ligands, or "polypharmacology."

Future research will focus on rationally designing derivatives that can simultaneously modulate two or more distinct biological targets. This could involve, for example, creating a hybrid molecule that combines the indole core with another pharmacophore known to interact with a second target of interest. This strategy aims to achieve a synergistic effect or to address disease resistance mechanisms.

Development of Prodrugs and Targeted Delivery Systems

To improve the pharmacokinetic profile and reduce potential off-target effects of this compound, the development of prodrugs and targeted delivery systems is a promising avenue.

Prodrugs: These are inactive or less active precursors that are metabolically converted into the active parent drug in vivo. For the indole scaffold, the N1-position is an ideal handle for attaching a promoiety (e.g., an ester or a phosphate (B84403) group) that can improve water solubility or cell permeability, and is later cleaved by enzymes at the site of action.

Targeted Delivery Systems: This involves conjugating the indole compound to a targeting moiety, such as an antibody, peptide, or nanoparticle, that specifically recognizes and binds to cells or tissues associated with a disease. This approach can increase the concentration of the drug at the desired site while minimizing exposure to healthy tissues.

Combinatorial Chemistry and Scaffold Hopping Approaches

Beyond simple analog synthesis, more advanced chemical strategies can unlock novel biological activities.

Combinatorial Chemistry: This involves the systematic and repetitive covalent connection of a set of different "building blocks" to create large libraries of compounds. Applied to the this compound core, this can rapidly generate extensive libraries for HTS.

Scaffold Hopping: This is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the same biological activity as the original lead. By replacing the core indole structure with a different, isosteric scaffold, researchers can discover new chemical series with potentially improved properties, such as better synthetic accessibility or a more favorable intellectual property position.

Natural Product Inspired Synthesis and Bio-Inspired Design

The indole ring is a privileged scaffold found in numerous natural products with potent biological activities (e.g., tryptophan, serotonin, vinca (B1221190) alkaloids). Future research can draw inspiration from these natural blueprints.

This involves designing analogs of this compound that incorporate structural motifs found in nature. For instance, chemists might synthesize derivatives that mimic the side chain of a bioactive amino acid or the substitution pattern of a known indole alkaloid. This bio-inspired approach leverages evolutionary-optimized structures to guide the discovery of new compounds with enhanced biological function.

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5-Bromo-3-methyl-2-phenyl-1H-indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.